Methanesulfonyl fluoride

Descripción

Significance of Sulfonyl Fluorides in Chemical Science and Synthesis

Sulfonyl fluorides are a class of organic compounds that have become increasingly important as versatile intermediates and building blocks in organic synthesis, drug discovery, chemical biology, and materials science. rhhz.netrsc.orgthieme-connect.com Their prominence is largely due to a unique balance of reactivity and stability. thieme-connect.com Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and general decomposition, making them more robust for a variety of applications. rhhz.netacs.org

The surge in interest in sulfonyl fluorides is closely linked to the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers in 2014. rhhz.netacs.org SuFEx is a new generation of click chemistry that uses the sulfonyl fluoride hub to reliably and efficiently connect molecular building blocks. rhhz.netacs.orgthieme.de This methodology has found broad applications due to its excellent functional group tolerance and the stability of the resulting S-N or S-O linkages. acs.orgnih.gov

Key applications of the sulfonyl fluoride functional group include:

Synthesis of Sulfonyl-Containing Compounds: They serve as precursors for a range of important molecules like sulfonamides, sulfonate esters, and sulfones. rhhz.net

Polymer Science: Sulfonyl fluorides are used to create polymers with unique -SO₂- linkages and for the post-polymerization modification of materials. rhhz.net

Chemical Biology: The sulfonyl fluoride moiety acts as a privileged covalent probe for studying biological systems and as an inhibitor for certain enzymes. rhhz.netacs.org

Drug Discovery: The stability and specific reactivity of the sulfonyl fluoride group have made it an attractive component in the design of new therapeutic agents. sioc-journal.cnrsc.org

Overview of Key Research Areas Pertaining to Methanesulfonyl Fluoride

This compound, as a foundational member of the sulfonyl fluoride family, is central to several key areas of chemical research.

Table of Key Research Areas for this compound

| Research Area | Description of this compound's Role | Reference |

|---|---|---|

| Model System for SuFEx Chemistry | Used as a prototypical reactant to study the mechanism, kinetics, and thermodynamics of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, particularly with amine nucleophiles. | acs.orgacs.orgnih.gov |

| Enzyme Inhibition Research | Investigated as a potent and irreversible inhibitor of acetylcholinesterase (AChE). Research focuses on the chemical mechanism of covalent adduct formation with the serine residue in the enzyme's active site. | wikipedia.orgnih.gov |

| Synthetic Precursor | Serves as a starting material for the industrial preparation of other important chemicals, such as trifluorothis compound via electrolytic fluorination. | rsc.org |

Detailed research findings show that this compound is a valuable tool for mechanistic studies in SuFEx chemistry. acs.org For instance, computational and experimental studies have used the reaction between this compound and primary amines, such as methylamine (B109427), as a model to understand the Sₙ2-type reaction mechanism. acs.orgnih.govresearchgate.net These studies investigate how factors like solvent and the presence of a base can lower the reaction's activation barrier. acs.orgresearchgate.net

In the field of chemical biology, this compound is well-documented as a potent inhibitor of acetylcholinesterase (AChE). wikipedia.org Research has focused on the precise chemical interactions involved. nih.gov Kinetic and X-ray crystallography studies have revealed that MSF irreversibly modifies the enzyme by forming a stable, covalent methylsulfonylated adduct with serine 200 in the enzyme's catalytic site. nih.gov This interaction provides insight into enzyme inhibition mechanisms that are distinct from those of organophosphorus compounds. nih.gov

Furthermore, this compound serves as a key precursor in industrial synthesis. rsc.org Notably, it is used in the electrolytic fluorination process to produce trifluorothis compound (CF₃SO₂F), an important gaseous reagent and precursor to other triflate-containing chemicals. rsc.org

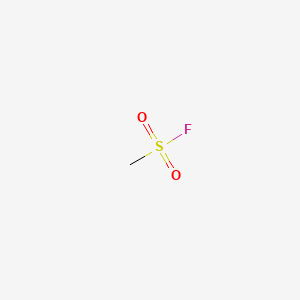

Structure

3D Structure

Propiedades

IUPAC Name |

methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWQLFOXPQZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO2S | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060329 | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanesulfonyl fluoride is a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid with a pungent odor; [MSDSonline] | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (EPA, 1998), 123.5 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.00X10+4 mg/L at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.368 g/cu cm at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.9 [mmHg], 10.9 mm Hg at 20 °C | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

558-25-8 | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl Fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H250YYY0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical and Foundational Research in Methanesulfonyl Fluoride Chemistry

Early Development and Scientific Discovery of Synthetic Routes

The synthesis of methanesulfonyl fluoride (B91410) (MSF) has been documented through various chemical pathways, primarily involving the conversion of methanesulfonyl chloride. A foundational and commonly cited method involves the treatment of methanesulfonyl chloride with a fluorinating agent such as potassium fluoride or potassium bifluoride in an aqueous solution. wikipedia.org The product, methanesulfonyl fluoride, is then typically recovered from the reaction mixture by steam distillation. wikipedia.org

Further refinements and alternative reagents have been explored to optimize the synthesis. One documented preparation involves heating methanesulfonyl chloride with ammonium (B1175870) fluoride at temperatures between 95-100 °C. Following the reaction, the mixture is cooled and washed with water to separate the this compound, which is then dried over calcium chloride and distilled. nih.gov

A significant development in the synthesis of high-purity this compound is detailed in a patented method that emphasizes efficiency and industrial scalability. This process reacts methanesulfonyl chloride with an aqueous solution of potassium fluoride. google.com The method is noted for its fast reaction speed and high selectivity, which minimizes the hydrolysis of both the starting material and the product. google.com This approach results in high conversion rates of methanesulfonyl chloride (≥90%) and high molar yields of this compound (≥85%). google.com The preferred starting materials in some syntheses have also included hyposulfite, dimethyl sulfate, and chlorine. nih.gov

The table below summarizes key synthetic routes for this compound, highlighting the different fluorinating agents and conditions employed.

| Fluorinating Agent | Reactants & Solvents | Reaction Conditions | Product Isolation | Reported Yield/Conversion |

| Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) | Methanesulfonyl Chloride, Water | Not specified | Steam Distillation | Not specified |

| Ammonium Fluoride (NH₄F) | Methanesulfonyl Chloride | Heat (95-100 °C) | Water wash, drying (CaCl₂), distillation | Not specified |

| Potassium Fluoride (KF) | Methanesulfonyl Chloride, Water | 10°C - 60°C | Phase separation | ≥85% Molar Yield, ≥90% Conversion |

Evolution of Mechanistic Understanding in Organosulfur Fluoride Chemistry

The mechanistic understanding of organosulfur fluoride chemistry, particularly involving the sulfur(VI)-fluoride bond found in compounds like this compound, has evolved significantly. The S-F bond is recognized for being one of the strongest covalent bonds in organic chemistry, contributing to the stability of sulfonyl fluorides. wikipedia.orgnih.gov However, despite this stability, the sulfur(VI) center can be activated to undergo nucleophilic substitution, a reactivity that is central to its utility in chemical synthesis.

A pivotal advancement in this field is the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net This concept, introduced as a new generation of "click chemistry," leverages the unique balance of stability and reactivity of the S(VI)-F bond. researchgate.netnih.gov SuFEx reactions are characterized by the selective activation of the highly oxidized sulfur center, allowing it to react with various nucleophiles under specific conditions. nih.gov This latent reactivity provides a high degree of orthogonality, meaning the reaction is highly specific and does not interfere with other functional groups, a key principle of click chemistry. nih.gov

Detailed mechanistic studies have provided deeper insights into the activation of the S-F bond. Research into calcium bistriflimide-mediated SuFEx reactions has shown that Lewis acids can play a crucial role. hmc.edu Transition state analysis reveals that a calcium ion can coordinate in a bidentate fashion to both a sulfonyl oxygen and the fluoride atom. hmc.edu This two-point contact activates the sulfur(VI) center, increasing its electrophilicity, while also stabilizing the departing fluoride anion, thereby facilitating the nucleophilic attack. hmc.edu The understanding of how catalysts and reaction conditions can modulate the inherent stability of the S-F bond represents a significant evolution from early synthetic observations to a more profound and predictive mechanistic science. nih.gov

The table below outlines the progression of key concepts in the mechanistic understanding of organosulfur fluoride chemistry.

| Era/Development | Key Concept/Discovery | Significance |

| Early Synthesis | Observation of S-Cl to S-F conversion | Established the feasibility of synthesizing sulfonyl fluorides via halide exchange. |

| Mechanistic Probes | Study of S(VI)-F bond properties | Characterized the high stability and bond energy of the sulfur-fluoride bond. |

| "Click Chemistry" Era | Introduction of Sulfur(VI) Fluoride Exchange (SuFEx) | Framed the reactivity of sulfonyl fluorides within a powerful new synthetic concept, emphasizing reliability and orthogonality. researchgate.netnih.gov |

| Catalysis Studies | Lewis acid-mediated activation (e.g., Ca(NTf₂)₂) | Elucidated the specific mechanism of S-F bond activation, showing how catalysts can lower the energy barrier for fluoride exchange by stabilizing the transition state. hmc.edu |

Advanced Synthetic Methodologies for Methanesulfonyl Fluoride

Laboratory-Scale Preparative Routes

Laboratory synthesis of methanesulfonyl fluoride (B91410) primarily focuses on versatility and high purity, often employing halogen exchange reactions as the main route, alongside other innovative pathways.

The most common and direct method for synthesizing methanesulfonyl fluoride on a laboratory scale is through the halogen exchange (halex) reaction, starting from the readily available methanesulfonyl chloride. wikipedia.orgnih.gov This nucleophilic substitution reaction involves replacing the chlorine atom with a fluorine atom using various fluoride sources.

A typical synthesis involves treating methanesulfonyl chloride with fluoride salts such as potassium fluoride (KF), potassium bifluoride (KHF₂), or ammonium (B1175870) fluoride (NH₄F). wikipedia.orgnih.govnih.gov The reaction is often carried out in an aqueous medium, and the volatile product, this compound, can be conveniently separated by steam distillation. wikipedia.org One preparative method involves heating methanesulfonyl chloride with ammonium fluoride at 95-100°C, followed by washing with water, separation, drying over calcium chloride, and distillation to yield the final product. nih.gov Similarly, reacting methanesulfonyl chloride with an aqueous solution of potassium fluoride is a well-established procedure. google.comua.edu

To enhance reaction efficiency, particularly in non-aqueous media, phase-transfer catalysts like crown ethers can be employed. mdpi.com For instance, the use of 18-crown-6 (B118740) ether with potassium fluoride in acetonitrile (B52724) has been effective for converting sulfonyl chlorides to sulfonyl fluorides. mdpi.com This catalytic approach facilitates the dissolution and reactivity of the fluoride salt in the organic phase.

| Fluoride Source | Typical Reaction Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Potassium Fluoride (KF) | Aqueous solution; Reaction temperature can be controlled between 10°C and 60°C. | Common, cost-effective reagent. The reaction is fast and gives high selectivity and yield. | wikipedia.orggoogle.com |

| Potassium Bifluoride (KHF₂) | Aqueous or dry acetonitrile medium. | Effective fluoride source for SO₂Cl to SO₂F exchange. | wikipedia.orgnih.gov |

| Ammonium Fluoride (NH₄F) | Heated at 95-100°C with continuous mixing. | Alternative fluoride source, requires heating. | nih.gov |

| Potassium Fluoride with 18-crown-6 Ether | Acetonitrile solvent, room temperature. | Catalytic method that enhances fluoride solubility and reactivity in organic solvents. | mdpi.com |

Beyond halogen exchange, alternative routes to sulfonyl fluorides have been developed, offering different starting points and reaction mechanisms. A significant alternative approach involves the direct conversion of sulfonic acids or their salts into sulfonyl fluorides. nih.govrsc.org This transformation can be achieved using deoxyfluorinating agents. For example, sulfonic acid sodium salts can be converted to sulfonyl fluorides in high yields using thionyl fluoride. nih.govrsc.org Another effective and bench-stable solid reagent for this conversion is Xtalfluor-E®, which allows for the transformation of both aryl and alkyl sulfonic acids and their salts under mild conditions. nih.govrsc.org

Another documented synthesis route, noted as a preferred method in some contexts, utilizes hyposulfite, dimethyl sulfate, and chlorine as the starting materials, representing a distinct pathway from the more common halogen exchange reactions. nih.gov

Industrial Production Processes and Optimization Studies

On an industrial scale, the synthesis of this compound prioritizes cost-effectiveness, safety, high throughput, and purity. This involves specialized processes like electrochemical fluorination and detailed process engineering studies.

Electrochemical fluorination (ECF) is a powerful industrial method for producing highly fluorinated organic compounds. wikipedia.org The Simons process, a well-known ECF method, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). wikipedia.orgxmu.edu.cn This technique is particularly relevant for the derivatization of this compound into compounds like trifluorothis compound (CF₃SO₂F). xmu.edu.cnthieme-connect.de

CH₃SO₂F → CF₃SO₂F xmu.edu.cn

While effective, the process can lead to fragmentation of the organic molecule due to the high reactivity of the nickel fluoride species, potentially resulting in lower yields and the formation of by-products. xmu.edu.cn Optimizing the process often involves strategies to increase the molar ratio of the organic substrate to the fluorinating agent at the anode-electrolyte interface. xmu.edu.cn

For large-scale production of high-purity this compound, the halogen exchange reaction between methanesulfonyl chloride and potassium fluoride in an aqueous solution is often favored due to its numerous process advantages. google.com This method is characterized by a fast reaction speed and short reaction time, which minimizes the hydrolysis of both the reactant (methanesulfonyl chloride) and the product (this compound). google.com The result is a high selectivity and yield of the desired product, which simplifies subsequent separation and purification steps, making it suitable for clean, large-scale industrial production. google.com The process can be carried out in standard stirred tank reactors or tubular chemical reactors. google.com

Scale-up studies for similar fluorination reactions have focused on optimizing parameters in pressurized reactors. mdpi.com Key considerations include precise temperature control, controlled feeding of reactants, and maintaining stable pressure to suppress the formation of byproducts. mdpi.com High-purity this compound can then be isolated from the reaction mixture through fractional distillation. nih.govmdpi.com This process engineering approach ensures that the synthesis is not only scalable but also consistently yields a product of high purity, which is critical for its applications. google.commdpi.com In contrast, industrial-scale ECF processes can be more complex and costly, requiring large-scale electrolytic equipment and extensive infrastructure to handle large volumes of hydrogen gas produced as a byproduct. guidechem.com

| Process | Key Parameters & Equipment | Advantages for Scalability | Challenges | Reference |

|---|---|---|---|---|

| Halogen Exchange (Aqueous) | Stirred tank or tubular reactors; Temperature control (10-60°C); Molar ratio of reactants. | Fast reaction, high yield and selectivity, simpler purification, lower equipment cost, clean production. | Requires efficient separation of product from aqueous phase (e.g., distillation). | google.com |

| Electrochemical Fluorination (ECF) | Simons electrolytic cell; Nickel anode; Anhydrous HF electrolyte; 5-6 V potential. | Produces perfluorinated derivatives directly. | High equipment cost, handling of anhydrous HF, byproduct (H₂) management, potential for low yield due to substrate fragmentation. | wikipedia.orgxmu.edu.cnguidechem.com |

Sophisticated Spectroscopic and Analytical Characterization in Research

Spectroscopic Investigations for Structural and Electronic Elucidation

Spectroscopy is a fundamental tool for probing the structural and electronic characteristics of methanesulfonyl fluoride (B91410). Different regions of the electromagnetic spectrum are utilized to investigate nuclear spin states, molecular vibrations, and rotations, offering a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of methanesulfonyl fluoride and gaining mechanistic insights into its reactions. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to multi-nuclear NMR studies.

¹H NMR: The proton NMR spectrum provides information about the methyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of the single carbon atom. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings. magritek.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F is an ideal nucleus for NMR studies. alfa-chemistry.comwikipedia.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for tracking chemical transformations at the sulfonyl fluoride group. alfa-chemistry.combiophysics.org This sensitivity allows for the detection of subtle changes in molecular structure and bonding during a reaction. The wide range of ¹⁹F chemical shifts, typically spanning from -200 ppm to +200 ppm, facilitates the clear identification of fluorine-containing species. alfa-chemistry.com

The analysis of chemical shifts (δ) and spin-spin coupling constants (J) provides detailed structural information. For instance, the inductive effect of the electronegative sulfonyl group influences the chemical shifts of the adjacent methyl protons and carbon. pdx.edu In mechanistic studies, changes in these NMR parameters can be monitored over time to understand reaction pathways, identify intermediates, and determine product structures.

Table 1: Representative NMR Data for this compound Data sourced from publicly available spectral databases.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the vibrational modes of the bonds within the this compound molecule. These methods provide a molecular "fingerprint" and are valuable for identifying functional groups and studying changes in bonding during chemical reactions. aps.orgnih.gov

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. nih.govnist.gov Key vibrational modes include:

S=O symmetric and asymmetric stretching: These are typically strong absorptions and are sensitive to the electronic environment of the sulfur atom.

C-H stretching and bending: Vibrations associated with the methyl group.

S-F stretching: A characteristic band for the sulfonyl fluoride moiety.

C-S stretching: The vibration of the carbon-sulfur single bond.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.net In research, FTIR spectroscopy can be used to quantitatively determine the conversion of sulfonyl fluoride groups during reactions like hydrolysis by monitoring the intensity of specific absorption bands. fluorine1.ru

Table 2: Key Vibrational Modes for this compound Approximate frequency ranges based on characteristic group frequencies.

Microwave spectroscopy is a high-resolution technique used to study molecules in the gas phase. libretexts.orgtanta.edu.eg It probes the transitions between quantized rotational energy levels, allowing for the precise determination of molecular geometry, bond lengths, bond angles, and dipole moments. tanta.edu.egtanta.edu.eg For a molecule to be microwave active, it must possess a permanent dipole moment, which this compound does. tanta.edu.egtanta.edu.eg

Research on this compound using microwave spectroscopy has provided accurate rotational constants for its ground and first excited torsional states. ntis.gov These constants are inversely related to the molecule's moments of inertia around its principal axes. tanta.edu.eg Analysis of this data yields precise structural parameters and insights into the dynamics of methyl group rotation. ntis.gov

Table 3: Molecular Properties from Microwave Spectroscopy Illustrative data based on published research findings.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions between energy levels. While this compound does not have extensive chromophores that absorb in the visible region, it does exhibit absorption in the UV range.

Published data indicate UV absorption maxima (λmax) for this compound at 238 nm in water and 246 nm in cyclohexane. nih.gov Although the absorptivity is relatively low, this characteristic absorption can be exploited for reaction monitoring. By tracking the decrease in absorbance at its λmax or the appearance of a new absorption band from a product, the progress of a reaction involving this compound can be followed quantitatively using Beer-Lambert's law. This is particularly useful for kinetic studies.

Advanced Chromatographic and Mass Spectrometric Approaches for Reaction Analysis

To analyze the complex mixtures that can result from chemical reactions, spectroscopy is often coupled with separation techniques.

Gas Chromatography (GC): GC is a powerful method for separating volatile compounds. This compound, being a liquid with a defined boiling point, is well-suited for GC analysis. wikipedia.org In reaction analysis, GC can be used to separate the unreacted starting material, the desired product(s), and any byproducts, allowing for the quantification of each component and the determination of reaction yield and purity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nist.gov When coupled with GC (GC-MS), it becomes a formidable tool for identifying the components of a reaction mixture. nih.gov The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) and various fragment ions can be observed, helping to confirm the identity of the compound. nist.gov

Table 4: Mass Spectrometric Data for this compound Data from NIST Mass Spectrometry Data Center.

Table of Compounds Mentioned

Theoretical and Computational Chemistry of Methanesulfonyl Fluoride

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations serve as a powerful tool to model the properties of methanesulfonyl fluoride (B91410) at the atomic level, offering a detailed picture of its electronic and molecular framework.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the geometry and electronic structure of molecules. aps.orgyoutube.com DFT methods, such as those employing the B3LYP functional, are often used to optimize the molecular geometries and calculate the electronic properties of organofluorine compounds. researchgate.net For methanesulfonyl fluoride, these calculations predict a tetrahedral geometry around the central sulfur atom, with bond lengths and angles that can be correlated with experimental data.

Ab initio calculations, which are based on first principles without empirical data, provide a rigorous approach to solving the electronic Schrödinger equation. uwosh.edu Methods like Møller–Plesset perturbation theory (MP2) can be used to obtain highly accurate structural parameters and energies. researchgate.net These studies are crucial for establishing a baseline understanding of the molecule's intrinsic properties, which governs its chemical behavior. uit.noprinceton.edu

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. malayajournal.orgresearchgate.net

For this compound, the LUMO is expected to be localized around the highly electrophilic sulfur atom, making it susceptible to nucleophilic attack. This is consistent with its mechanism of action as an inhibitor, where it reacts with nucleophilic residues in enzyme active sites. From the HOMO and LUMO energy values, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

Computational methods are widely used to predict the vibrational frequencies of molecules. wisc.edu By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can obtain the harmonic vibrational frequencies that correspond to the molecule's infrared (IR) and Raman spectra. scm.comnih.gov DFT calculations are particularly effective for this purpose. nih.gov

For this compound, these computed frequencies can be compared with experimental spectroscopic data. nist.gov This correlation helps in assigning the observed spectral bands to specific molecular motions, such as S=O stretches, S-C stretch, and C-H bends, thereby confirming the calculated molecular structure. nasa.gov Discrepancies between computed harmonic frequencies and experimental results, often due to anharmonicity and environmental effects, can be corrected using scaling factors or more advanced anharmonic calculations. nasa.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wolfram.commdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.netresearchgate.net

For this compound, the MEP map would show a significant region of positive electrostatic potential around the sulfur atom, due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This positive region marks the primary site for nucleophilic attack. mdpi.com Conversely, negative potential would be concentrated on the oxygen and fluorine atoms, indicating their potential to interact with electrophiles or engage in hydrogen bonding. mdpi.comresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. princeton.edu By modeling the reaction of this compound with a nucleophile (such as the serine residue in acetylcholinesterase), researchers can map the entire potential energy surface of the reaction. nih.govresearchgate.net

This process involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com Finding the TS is crucial as its structure and energy determine the reaction's activation barrier and, consequently, its rate. scm.comresearchgate.net DFT calculations are commonly employed to optimize transition state geometries and compute activation energies. researchgate.netnih.gov These studies can reveal whether a reaction proceeds through a concerted or a stepwise mechanism and explain the observed regioselectivity and stereoselectivity.

Quantitative Structure-Reactivity Relationship (QSRR) Derivations from Theoretical Data

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. chemrxiv.orgmdpi.com In the context of this compound and its analogs, theoretical data derived from quantum chemical calculations can serve as the structural descriptors in these models. researchgate.net

Descriptors such as HOMO-LUMO energies, charge distributions (e.g., the net atomic charge on the sulfur atom), dipole moments, and steric parameters can be calculated for a series of sulfonyl fluorides. researchgate.net These theoretical descriptors can then be correlated with experimentally measured reactivity data, such as reaction rate constants or enzyme inhibition constants (e.g., IC₅₀ values), using statistical methods like multiple linear regression. A resulting QSRR equation can predict the reactivity of new, untested sulfonyl fluoride derivatives, guiding the design of more potent or selective inhibitors. chemrxiv.org

Chemical Reactivity and Detailed Mechanistic Investigations

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The cornerstone of methanesulfonyl fluoride's reactivity is its participation in nucleophilic substitution reactions at the hexavalent sulfur center. This reactivity is most prominently harnessed in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry.

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation "click chemistry" reaction, valued for its reliability, high yield, and operational simplicity. sigmaaldrich.comwikipedia.org The central principle of SuFEx lies in the unique balance between the stability and reactivity of the S(VI)-F bond. sigmaaldrich.com Compounds like this compound are generally stable to thermolysis, reduction, and hydrolysis under neutral conditions. sigmaaldrich.com However, the highly electrophilic sulfur center can be activated to react with nucleophiles, leading to the displacement of the fluoride ion. researchgate.net

This "latent" reactivity allows the S(VI)-F group to remain inert through various synthetic steps and then be selectively engaged in a bond-forming reaction under specific catalytic conditions. researchgate.net The scope of SuFEx is broad, providing a powerful method for connecting molecular building blocks. sigmaaldrich.com While classical SuFEx reactions often involve the reaction of sulfonyl fluorides with silyl (B83357) ethers or amines to form S-O and S-N bonds respectively, its application has expanded to include reactions with organometallic reagents to create stable S-C bonds. researchgate.net

Key features of SuFEx chemistry include:

Thermodynamic Stability: The S-F bond in sulfonyl fluorides is robust, showing resistance to many common reaction conditions. sigmaaldrich.com

Chemoselectivity: Reactions occur exclusively at the sulfur center, preventing unwanted side reactions that can occur with more labile analogs like sulfonyl chlorides. sigmaaldrich.com

Broad Nucleophile Scope: A wide array of nucleophiles, including alcohols, phenols, amines, and carbon-centered nucleophiles, can participate in the exchange reaction. researchgate.netacs.org

Aqueous Compatibility: The stabilization of the leaving fluoride ion in aqueous environments allows for reactions to be performed under biocompatible conditions. sigmaaldrich.com

The inherent stability of the S-F bond in this compound necessitates the use of catalysts or additives to facilitate the SuFEx reaction. Various strategies have been developed to activate either the sulfonyl fluoride electrophile or the incoming nucleophile.

Base Catalysis: Organic bases are widely used to promote SuFEx reactions. These can function by deprotonating the nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity, or in some cases, by activating the sulfonyl fluoride itself. Common base catalysts include:

N-Heterocyclic Carbenes (NHCs) acs.org

1,4-Diazabicyclo[2.2.2]octane (DABCO)

N-methylimidazole digitellinc.com

Lewis Acid Catalysis: Metal-based Lewis acids can coordinate to the sulfonyl fluoride, typically at the oxygen atoms, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. This approach has proven effective for the formation of S-N bonds. acs.org

Metal-Free Systems: Beyond simple base catalysis, other metal-free systems are effective. Bifluoride salts can act as catalysts, where the fluoride ion plays a role in activating silyl ether nucleophiles. The formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction.

A comparison of common catalytic systems is presented below.

| Catalyst Type | Example(s) | Role of Catalyst | Nucleophile Class |

| Organocatalyst (Base) | N-Heterocyclic Carbene (NHC) | Activates nucleophile/sulfonyl fluoride | Alcohols, Amines |

| Lewis Acid | Ca(NTf₂)₂ | Activates sulfonyl fluoride electrophile | Silylated Amines |

| Fluoride Donor | Bifluoride Salts | Activates silyl ether nucleophiles | Silyl Ethers |

Mechanistic studies have provided insight into the kinetic and thermodynamic profiles of SuFEx reactions. The reaction between a sulfonyl fluoride and an amine, mediated by a Lewis acid like calcium bistriflimide (Ca(NTf₂)₂), is proposed to proceed through a concerted Sₙ2-like mechanism rather than a stepwise addition-elimination pathway.

Kinetic experiments for this specific system have determined an activation barrier of approximately 21.5 kcal/mol. This is consistent with computational analyses which also suggest a transition state where the Lewis acid activates the sulfur center and a base additive activates the nucleophilic amine.

Hydrolysis and Chemical Decomposition Pathways in Various Media

Despite its general stability, this compound is susceptible to hydrolysis, particularly under basic conditions. nih.gov It is described as a hygroscopic liquid that reacts with water. wikipedia.org Upon contact with moisture, it can decompose to produce highly corrosive hydrogen fluoride gas. nih.govlookchem.com

Quantitative studies have measured the rate of its decomposition in aqueous media. The spontaneous hydrolysis rate constant has been observed to be 1 x 10⁻⁴ s⁻¹ at a pH of 8.75, which corresponds to a half-life of approximately 2 hours under these conditions. nih.gov The hydrolysis reaction is base-catalyzed, but acid-catalyzed hydrolysis is significantly less favorable. nih.govnih.gov This relative stability in acidic and neutral media versus accelerated decomposition in basic media is a key feature of its chemical profile.

The decomposition pathway involves the nucleophilic attack of water or hydroxide (B78521) ion at the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of methanesulfonic acid and hydrogen fluoride.

| Medium | Stability | Hydrolysis Rate | Notes |

| Neutral Water | Moderately Stable; Reacts | Slow | Hydrolysis occurs, but is not rapid. |

| Acidic Media | Relatively Stable | Very Slow | Acid-catalyzed hydrolysis is not a significant pathway. nih.gov |

| Basic Media (pH 8.75) | Unstable | k = 1 x 10⁻⁴ s⁻¹ (t₁/₂ ≈ 2 hours) | Base-catalyzed hydrolysis is the primary decomposition pathway. nih.gov |

Reactions with Carbon-Centered Nucleophiles and Organometallic Reagents

While SuFEx chemistry has traditionally focused on forming linkages with oxygen and nitrogen nucleophiles, the reaction of sulfonyl fluorides with carbon-centered nucleophiles represents an important expansion of its synthetic utility. This compound can react with powerful carbon nucleophiles, such as organolithium and Grignard reagents, to form stable sulfur-carbon (S-C) bonds. researchgate.net

These reactions enable the direct attachment of a methanesulfonyl group to an organic framework. The high reactivity of organometallic reagents allows them to effectively attack the electrophilic sulfur center and displace the fluoride ion. researchgate.netresearchgate.net For example, the reaction of sulfonimidoyl fluorides, a class of compounds closely related to sulfonyl fluorides, with Grignard reagents proceeds stereospecifically to form enantioenriched sulfoximines. rsc.org This demonstrates the potential for high chemical control in these transformations.

However, the powerful basicity of organometallic reagents must be considered, as they can potentially react as bases rather than nucleophiles if acidic protons are present elsewhere in the substrate. libretexts.org Despite this, the formation of S(VI)-C bonds via SuFEx with organometallic partners is a viable and valuable method for creating complex molecular architectures. researchgate.net

Role as an Electrophilic Sulfonylating Agent in Organic Transformations

The primary role of this compound in organic synthesis is as an electrophilic sulfonylating agent. It serves as a compact and relatively stable source of the methanesulfonyl group (CH₃SO₂⁻), often referred to as a "mesyl" group. This functionality is introduced into other molecules through the nucleophilic substitution reactions described previously.

By reacting with a diverse range of nucleophiles, this compound is used to synthesize a variety of important compound classes:

Sulfonamides: Formed from the reaction with primary or secondary amines.

Sulfonate Esters: Formed from the reaction with alcohols or phenols.

Sulfones: Formed from the reaction with organometallic reagents.

The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps before being deployed in a final "click" reaction, making it an ideal reagent for late-stage functionalization in complex molecule synthesis, such as in drug discovery and chemical biology. researchgate.net Its ability to act as a powerful "click" electrophile to access sulfonylated derivatives underscores its importance in modern organic chemistry. acs.org

Reactivity with Diverse Heteroatom Nucleophiles (e.g., Amines, Alcohols, Phenols, Thiols)

This compound (MSF) is a potent electrophile that readily reacts with a variety of heteroatom nucleophiles. The high electronegativity of the fluorine atom and the electron-withdrawing nature of the two oxygen atoms render the sulfur atom of the sulfonyl group highly susceptible to nucleophilic attack. This reactivity is the basis for its utility in chemical synthesis and as a covalent inhibitor of enzymes. The general mechanism for the reaction of this compound with heteroatom nucleophiles is a nucleophilic substitution at the sulfur atom, often referred to as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govsigmaaldrich.com

Reaction with Amines

This compound reacts with primary and secondary amines to form the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen fluoride (HF) that is formed as a byproduct. The reaction with amines is generally efficient and proceeds under mild conditions.

Recent computational studies on the reaction of this compound with methylamine (B109427) suggest that the reaction proceeds via an SN2-type mechanism. acs.orgresearchgate.net The presence of a complementary base, such as a tertiary amine, has been shown to be crucial in lowering the reaction barrier by increasing the nucleophilicity of the primary amine. acs.orgresearchgate.net

The general reaction can be depicted as follows:

R-NH2 (primary amine) + CH3SO2F → R-NH-SO2CH3 + HF

R2NH (secondary amine) + CH3SO2F → R2N-SO2CH3 + HF

| Amine Nucleophile | Base/Catalyst | Solvent | General Conditions | Product | Observations |

|---|---|---|---|---|---|

| Primary Amines (e.g., methylamine) | Tertiary amine (e.g., N(CH3)3) | Acetonitrile (B52724) (MeCN) | Room temperature | N-alkyl-methanesulfonamide | The base significantly lowers the reaction barrier. acs.orgresearchgate.net |

| Secondary Amines | BTMG | Acetonitrile (MeCN) | Room temperature, 12 h | N,N-dialkyl-methanesulfonamide | BTMG is an effective catalyst for this transformation. researchgate.net |

| Anilines | - | On-water | Room temperature | N-aryl-methanesulfonamide | The reaction is accelerated at the aqueous-organic interface. nih.gov |

Reaction with Alcohols and Phenols

This compound reacts with alcohols and phenols to form sulfonate esters. The reactivity with phenols is generally higher than with aliphatic alcohols, and the reaction is often carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.

The reaction with phenols, in particular, is a cornerstone of SuFEx chemistry. nih.gov The use of silyl-protected phenols is also a common strategy, as the formation of the highly stable Si-F bond drives the reaction forward. nih.gov For less reactive aliphatic alcohols, stronger bases or catalysts may be required to achieve good yields. nih.gov

The general reactions are:

R-OH (alcohol) + CH3SO2F → R-O-SO2CH3 + HF

Ar-OH (phenol) + CH3SO2F → Ar-O-SO2CH3 + HF

| Hydroxyl Nucleophile | Base/Catalyst | Solvent | General Conditions | Product | Observations |

|---|---|---|---|---|---|

| Phenols | BTMG | Acetonitrile (MeCN) | Room temperature, 2 h | Aryl methanesulfonate | BTMG is an efficient catalyst for the sulfonylation of phenols. researchgate.net |

| Primary Aliphatic Alcohols | BTMG (20 mol%) | - | Room temperature, 30 min | Alkyl methanesulfonate | Higher catalyst loading is required compared to phenols. nih.gov |

| Secondary Alcohols | BTMG (20 mol%) | - | 60 °C | Alkyl methanesulfonate | More forcing conditions are needed for secondary alcohols. nih.gov |

Reaction with Thiols

The reaction of this compound with thiols to form thiosulfonates is less commonly documented in dedicated studies compared to amines and phenols. However, the high nucleophilicity of the thiol group suggests that this reaction should proceed readily. The synthesis of sulfonyl fluorides often starts from thiols, indicating the reactivity of the sulfur atom. nih.govthieme-connect.de

In reactions involving multiple nucleophilic groups, thiols have been shown to react with high chemoselectivity over amines and alcohols in related systems. researchgate.net This suggests that this compound would selectively react with a thiol group in a multifunctional molecule. The reaction would be expected to proceed under similar conditions to those used for amines and phenols, likely with a base to activate the thiol to a thiolate.

The general reaction is:

R-SH (thiol) + CH3SO2F → R-S-SO2CH3 + HF

| Thiol Nucleophile | Base/Catalyst | Solvent | General Conditions | Product | Observations |

|---|---|---|---|---|---|

| Aliphatic Thiols | Base (e.g., triethylamine) | Aprotic solvent (e.g., DCM, MeCN) | Room temperature | S-alkyl methanethiosulfonate | Expected to be a facile reaction due to the high nucleophilicity of thiols. researchgate.net |

| Aromatic Thiols | Base (e.g., pyridine) | Acetonitrile/Water | Room temperature | S-aryl methanethiosulfonate | The synthesis of sulfonyl fluorides from thiophenols indicates the high reactivity of the sulfur nucleophile. nih.gov |

Advanced Applications in Organic Synthesis and Materials Science Research

Methanesulfonyl Fluoride (B91410) as a Key Reagent in Organic Synthesis

In the realm of organic synthesis, methanesulfonyl fluoride serves as a highly effective reagent for introducing the methanesulfonyl (mesyl) group and as a foundational building block for more complex molecules. cymitquimica.com Its reactivity is often compared to that of its more common analog, methanesulfonyl chloride, but with distinct advantages in certain applications due to the unique properties of the sulfur-fluorine bond. arkema.com

This compound is an efficient sulfonylating agent used to introduce the methanesulfonyl (CH₃SO₂), or mesyl, moiety into various organic molecules. cymitquimica.comarkema.com This transformation is crucial in medicinal chemistry and agrochemical development, as the mesyl group can enhance solubility, metabolic stability, and target-binding interactions. The reaction typically proceeds via nucleophilic substitution, where a nucleophile, such as an alcohol or an amine, attacks the electrophilic sulfur atom, displacing the fluoride ion.

The reaction with amines is a prototypical example of SuFEx chemistry, yielding stable sulfonamides. nih.govacs.org Computational studies on the reaction between this compound and methylamine (B109427) have shown that the process can be understood as an SN2-type reaction. nih.govacs.orgresearchgate.net The presence of a base is often crucial, as it can significantly lower the reaction barrier by increasing the nucleophilicity of the amine. acs.org

| Substrate Type | Nucleophile | Product | Significance |

| Primary/Secondary Amine | R-NH₂ / R₂-NH | Methanesulfonamide (CH₃SO₂-NHR / CH₃SO₂-NR₂) | Formation of stable S-N bonds, crucial in pharmaceuticals. nih.govsmolecule.com |

| Alcohol | R-OH | Methanesulfonate Ester (CH₃SO₂-OR) | Creates good leaving groups for subsequent substitution reactions. |

| Aryl Silyl (B83357) Ether | Ar-OSiMe₃ | Aryl Methanesulfonate (CH₃SO₂-OAr) | A key reaction in SuFEx chemistry for forming S-O linkages. nih.gov |

This table illustrates the general reactions for introducing the methanesulfonyl moiety using this compound as the reagent.

This compound is not only a reagent for transferring the mesyl group but also a valuable starting material for synthesizing more elaborate and functionalized sulfonyl fluorides. Its own methyl group can be chemically modified, or it can be incorporated as a structural unit into larger molecules.

A significant example is the electrochemical fluorination of this compound (CH₃SO₂F) to produce trifluorothis compound (CF₃SO₂F). xmu.edu.cn This process, often carried out in anhydrous hydrogen fluoride using a nickel anode, demonstrates the robustness of the sulfonyl fluoride group while the C-H bonds are converted to C-F bonds. xmu.edu.cn The resulting trifluorothis compound is a precursor to the highly important triflyl group in organic chemistry.

Research has also explored the use of related symmetrical precursors, such as methanedisulfonyl fluoride (CH₂(SO₂F)₂), to generate valuable unsaturated sulfonyl fluorides. acs.orgacs.org While not a direct reaction of MsF, these studies are based on the same principles of reactivity and highlight the utility of the core sulfonyl fluoride structure as a synthetic building block. acs.org

| Starting Material | Reagents/Conditions | Product | Application of Product |

| This compound (CH₃SO₂F) | Electrochemical Fluorination, Anhydrous HF, Ni Anode | Trifluorothis compound (CF₃SO₂F) | Precursor to triflating agents and perfluoroalkanesulfonyl compounds. xmu.edu.cngoogle.com |

| Methanedisulfonyl fluoride (CH₂(SO₂F)₂) | Aromatic Aldehydes, Base | β-Arylethenesulfonyl fluorides | Versatile substrates for SuFEx click chemistry transformations. acs.orgacs.org |

This table provides examples of how this compound and its close analogs serve as precursors to other important fluorinated compounds.

While the primary role of this compound in reactions with nucleophiles involves the fluoride acting as a leaving group, its utility in the context of fluorination is primarily as a substrate that undergoes fluorination itself. The electrochemical conversion of this compound to trifluorothis compound is a key example of a process where the molecule is the target of fluorination. xmu.edu.cn

In this Simons electrochemical fluorination process, nickel fluorides (such as NiF₃) are formed on the anode surface and act as the fluorinating agent, transferring fluorine from the hydrogen fluoride electrolyte to the organic substrate. xmu.edu.cn Direct fluorination using fluorine gas has also been reported for converting this compound into its perfluorinated counterpart. kyoto-u.ac.jp These methods underscore the stability of the S-F bond, allowing for aggressive fluorination of the alkyl portion of the molecule without its decomposition.

Integration into Polymer Chemistry and Advanced Materials Science

The advent of SuFEx click chemistry has propelled sulfonyl fluorides, including this compound and its derivatives, to the forefront of materials science. researchgate.netspringernature.com The SuFEx reaction's efficiency, functional group tolerance, and the stability of the resulting linkages make it an ideal tool for polymer synthesis and modification. nih.govnih.gov

SuFEx chemistry enables the step-growth polymerization of monomers to form high-molecular-weight polymers such as polysulfates and polysulfonates. nih.gov This is typically achieved by reacting a monomer containing two sulfonyl fluoride groups with a comonomer containing two nucleophilic groups (e.g., bis-silyl ethers of bisphenols). The reliability of the SuFEx connection allows for the precise assembly of polymer backbones with diverse functionalities. nih.govresearchgate.net

Catalysts, such as organic superbases or, more recently, bifluoride salts, are often employed to accelerate the polymerization. nih.gov The use of bifluoride catalysts has expanded the scope of SuFEx polymerization to include aliphatic sulfonyl fluorides, allowing for even greater diversity in polymer structures. nih.gov These polymers are finding applications in advanced materials due to their unique properties. pdx.edu

| Monomer 1 (Electrophile) | Monomer 2 (Nucleophile) | Resulting Polymer | Key Features |

| Aromatic Bis(sulfonyl fluoride) | Aromatic Bis(silyl ether) | Aromatic Polysulfonate | High thermal stability, tunable properties. |

| SO₂F₂ (Sulfuryl fluoride) | Aromatic Bis(silyl ether) | Aromatic Polysulfate | Efficient synthesis from a commodity gas. nih.gov |

| Aliphatic Bis(sulfonyl fluoride) | Aliphatic or Aromatic Diol/Bis(silyl ether) | Aliphatic Polysulfonate | Increased flexibility, broader substrate scope with bifluoride catalysis. nih.gov |

This table summarizes polymerization strategies using the SuFEx reaction, where monomers containing sulfonyl fluoride groups are essential building blocks.

Post-polymerization modification (PPM) is a powerful strategy for creating functional materials by chemically altering a pre-formed polymer. researchgate.net Polymers decorated with pendant sulfonyl fluoride groups are excellent platforms for PPM via the SuFEx reaction. researchgate.netnih.gov These sulfonyl fluoride groups remain largely inert during the initial polymerization (e.g., ring-opening metathesis polymerization) but can be activated on demand to react with a wide array of nucleophiles. nsf.gov

This approach allows for the introduction of various functional handles onto a polymer backbone, tailoring its properties for specific applications. For instance, a polynorbornene decorated with sulfonyl fluoride groups can be modified with different amines or phenols to alter its solubility, reactivity, or binding capabilities. nsf.gov Similarly, polymers with latent functional groups like propargyl or methoxy (B1213986) groups can undergo initial modifications that install sulfonyl fluoride moieties, which are then used for subsequent SuFEx-based functionalization. nih.gov This two-step modification process provides immense versatility in designing complex, multifunctional materials. researchgate.netgoogle.com

Design and Synthesis of Functional Materials Incorporating Sulfonyl Fluoride Linkages

The sulfonyl fluoride group (-SO2F), a key component of this compound, has garnered significant attention in materials science for its unique combination of stability and reactivity. ccspublishing.org.cnnsf.gov This functionality is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction that facilitates the creation of robust, covalently linked materials. accessscience.comnih.gov The S(VI)-F bond is exceptionally stable under many conditions, yet it reacts efficiently with nucleophiles like phenols and amines under specific activation, making it an ideal connector for building complex molecular architectures and functional materials. ccspublishing.org.cnrsc.org

The SuFEx reaction provides a versatile platform for synthesizing a new generation of polymers and functional materials. researchgate.net Unlike sulfonyl chlorides, which can undergo undesirable side reactions, sulfonyl fluorides react cleanly to form sulfonylation products, a property that is highly advantageous in polymer synthesis. nih.govsigmaaldrich.com This has led to the development of novel polymers with unique backbones and the ability to precisely modify material properties after polymerization. ccspublishing.org.cn

Polymer Synthesis and Post-Polymerization Modification

A primary application of sulfonyl fluoride chemistry in materials science is the synthesis of polymers with -SO2- linkages in their backbones. ccspublishing.org.cn The SuFEx process often involves the reaction of bis(sulfonyl fluorides) or related compounds like sulfuryl fluoride (SO2F2) with bisphenols (often as their silyl ethers) to generate high-molecular-weight polysulfates and polysulfonates. accessscience.comrsc.org

Key Research Findings:

Polysulfate Synthesis: The Sharpless group demonstrated that sulfuryl fluoride (SO2F2) can react with aryl silyl ethers to produce diarylsulfates. This reaction was extended to create bisphenol A polysulfate, a polymer with a structure analogous to polycarbonate. accessscience.com Early testing of this new material indicated potentially greater impact resistance and enhanced stability against moisture compared to traditional polycarbonates. accessscience.com

Post-Polymerization Modification (PPM): The sulfonyl fluoride moiety is an excellent reactive handle for PPM. ccspublishing.org.cn Polymers can be designed with -SO2F groups in their side chains, which remain inert during the initial polymerization. These groups can then be selectively reacted in a subsequent step to introduce new functionalities, allowing for the fine-tuning of the material's properties. ccspublishing.org.cnnih.gov

Helical Polymers from SOF4: Researchers have used thionyl tetrafluoride (SOF4) as a connective hub in SuFEx polymerizations. The reaction of bis(iminosulfur oxydifluorides) with bis(aryl silyl ethers) yields copolymers with [-N=S(=O)F-O-] linkages. nih.gov These polymers exhibit helical structures, and the remaining S(VI)-F bond on the backbone is available for further SuFEx-based modification, enabling the synthesis of complex, branched functional polymers with controlled composition and conformation. nih.gov

| Monomers | Resulting Polymer Type | Key Properties & Findings | Reference |

|---|---|---|---|

| Bisphenol A silyl ether + Sulfuryl fluoride (SO2F2) | Bisphenol A Polysulfate | Similar structure to polycarbonates; potential for greater impact resistance and moisture stability. | accessscience.com |

| Bis(iminosulfur oxydifluorides) + Bis(aryl silyl ethers) | Copolymers with [-N=S(=O)F-O-] linkages | Exhibit helical polymer structures; backbone contains SuFExable S-F bonds for post-polymerization modification. | nih.gov |

| Chiral di-sulfonimidoyl fluorides + Diphenols | Chiral Polysulfondiimidate Esters | Produces high-molecular-weight chiral polymers (>99% ee), enabling the study of supramolecular assemblies. | researchgate.net |

Advanced Functional Materials

The integration of the sulfonyl fluoride group has enabled the design of specialized materials beyond traditional polymers, most notably in the field of ionic liquids and battery components.

Detailed Research Findings:

Sulfonyl Fluoride-Functionalized Ionic Liquids (ILs): Researchers have successfully developed a diverse set of ionic liquids that incorporate the -SO2F group. nsf.govnih.gov These materials are synthesized through a modular and efficient fluorosulfonylethylation procedure. The inclusion of the sulfonyl fluoride moiety creates unique interionic interactions and imparts distinct properties to the ILs. nsf.govnih.gov By combining molecular design, synthesis, and computational studies, scientists are exploring structure-property correlations to create functional ILs, including those derived from active pharmaceutical precursors to ensure low toxicity. nsf.gov

Precursors for Battery Materials: this compound serves as a foundational raw material for creating components used in advanced batteries. epa.govgoogle.com For instance, it is used as a starting material in the preparation of trifluorothis compound, an important intermediate for lithium battery electrolytes. epa.gov The direct fluorination of this compound has been studied to achieve this transformation, highlighting its role in developing next-generation energy storage materials. epa.gov

| Material Type | Synthesis Approach | Notable Research Findings | Reference |

|---|---|---|---|

| Functional Ionic Liquids | Modular fluorosulfonylethylation using precursors like 2-chloroethanesulfonyl fluoride. | The SO2F group creates unique ionic environments and properties. The method allows for the inclusion of active pharmaceutical precursors to create materials with low toxicity. | nsf.govnih.gov |

| Lithium Battery Electrolyte Intermediates | Direct fluorination of this compound. | Produces trifluorothis compound, a key intermediate for electrolytes in lithium batteries. | epa.gov |

| Functional Polymers via PPM | Incorporating monomers with -SO2F handles for subsequent modification. | Allows for precise control over the final properties of the material by introducing various functional groups after initial polymerization. | ccspublishing.org.cnnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Methanesulfonyl Fluoride (B91410) Reactions

The activation of the remarkably stable S(VI)-F bond in methanesulfonyl fluoride and its derivatives is a key challenge and a vibrant area of research. While early SuFEx reactions often required harsh conditions, recent efforts have focused on developing sophisticated catalytic systems that enable these transformations under milder, more selective conditions.

A significant advancement is the use of Lewis acid catalysis . Researchers have demonstrated that metal Lewis acids, such as calcium bistriflimide (Ca(NTf₂)₂), can effectively catalyze the reaction between sulfonyl fluorides and silyl (B83357) amines to form sulfonamides. acs.orgclaremont.edu Mechanistic investigations, supported by computational studies, reveal that the Lewis acid activates the sulfur(VI) center and stabilizes the leaving fluoride. claremont.eduacs.orghmc.educhapman.edu For instance, a two-point contact between the calcium ion and both the sulfonyl oxygen and fluorine atoms at the transition state has been proposed. acs.org The addition of a co-catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further enhance reactivity, allowing for room-temperature reactions by acting as a Brønsted-base to activate the amine nucleophile. chapman.eduacs.org

Nucleophilic catalysts also represent a promising avenue. Systems utilizing hydroxybenzotriazole (B1436442) (HOBt) as a nucleophilic catalyst in the presence of a silicon co-additive like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) have been developed for the synthesis of a wide array of sulfonamides and sulfamates in high yields at room temperature. acs.org This method is particularly effective for sterically hindered amines. researchgate.net

Furthermore, the role of bifluoride ions ([FHF]⁻) as catalysts is gaining attention. The formation of the highly stable bifluoride anion can serve as a thermodynamic sink for the fluoride leaving group, effectively driving the reaction forward. acs.org This autocatalytic acceleration has been observed in reactions between sulfonyl fluorides and N-methylimidazole to generate ionic liquids. acs.org

Computational studies have been instrumental in elucidating the mechanisms of these catalytic systems. They have shown that complementary bases are crucial for lowering the reaction barrier by increasing the nucleophilicity of amine reactants through hydrogen bonding interactions in the transition state. nih.govacs.orgacs.org These insights are vital for the rational design of next-generation catalysts.

Table 1: Emerging Catalytic Systems for this compound Reactions

| Catalytic System | Catalyst/Reagent | Mechanism of Action | Key Advantages |

| Lewis Acid Catalysis | Ca(NTf₂)₂ with DABCO | Two-point Ca²⁺ activation of the S(VI)-F bond and Brønsted-base activation of the amine nucleophile. acs.orgacs.org | Enables room-temperature reactions with stable sulfonyl fluorides and fluorosulfates. acs.org |